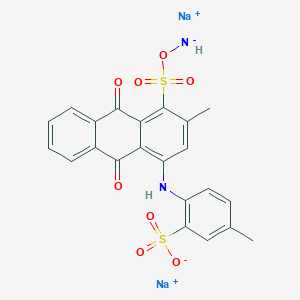
ITUHFYWLEKLXJM-UHFFFAOYSA-M
Description
This absence limits the ability to provide a detailed introduction or comparison. However, frameworks for such analyses can be inferred from analogous compounds discussed in the evidence.
For instance, details a structurally related compound (HVXHWBMLTSDYGK-UHFFFAOYSA-N, CAS 871826-12-9) with molecular formula C₇H₈ClF₃N₂, including its synthesis, spectral data, and comparisons to derivatives like trifluoromethylpyridines . This example highlights the importance of structural and functional group similarities in comparative studies, as emphasized in regulatory guidelines (, Section A.3.4) .
Properties
CAS No. |
1324-06-7 |
|---|---|
Molecular Formula |
C22H16N2Na2O8S2 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
disodium;2-[(4-azanidyloxysulfonyl-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17N2O8S2.2Na/c1-11-7-8-15(17(9-11)33(27,28)29)24-16-10-12(2)22(34(30,31)32-23)19-18(16)20(25)13-5-3-4-6-14(13)21(19)26;;/h3-10,23-24H,1-2H3,(H,27,28,29);;/q-1;2*+1/p-1 |
InChI Key |
ITUHFYWLEKLXJM-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)S(=O)(=O)O[NH-])C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS No. |
1324-06-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITUHFYWLEKLXJM-UHFFFAOYSA-M typically involves multiple steps. One common method includes the sulfonation of anthracene followed by nitration, reduction, and subsequent diazotization and coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large quantities of raw materials and solvents, with stringent control over reaction parameters to minimize impurities and maximize output.
Chemical Reactions Analysis
Types of Reactions
ITUHFYWLEKLXJM-UHFFFAOYSA-M undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which are valuable in dye synthesis and other industrial applications.
Scientific Research Applications
ITUHFYWLEKLXJM-UHFFFAOYSA-M has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate with DNA, disrupting cellular processes and leading to cell death. Its sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Challenges in Comparative Analysis
The lack of direct data on ITUHFYWLEKLXJM-UHFFFAOYSA-M necessitates caution. Key challenges include:
- Structural Ambiguity : Without a confirmed molecular formula or structural data, comparisons rely on hypothetical analogs.
- Regulatory Context: underscores the need to document structural similarities and functional group impacts on safety and efficacy , which cannot be fulfilled here.
Framework for Comparative Analysis (Based on )
While This compound remains uncharacterized in the evidence, the methodology for comparing similar compounds can be extrapolated. Below is a generalized template for such comparisons, modeled after ’s approach to CAS 871826-12-9 :
Table 1: Hypothetical Comparison of Structural Analogs
| Property/Criteria | This compound (Hypothetical) | CAS 871826-12-9 (Reference) | (4-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride |
|---|---|---|---|
| Molecular Formula | Not available | C₇H₈ClF₃N₂ | C₇H₈ClF₃N₂ |
| Molecular Weight | Not available | 212.60 g/mol | 212.60 g/mol |
| Functional Groups | Assumed: Trifluoromethylpyridine core | Trifluoromethylpyridine | Trifluoromethylpyridine + amine |
| Synthetic Route | Not available | Multi-step coupling reactions | Similar to CAS 871826-12-9 with HCl addition |
| Bioactivity | Not available | Unreported | Potential CNS applications (inferred from analogs) |
Key Observations:
Structural Similarities : Trifluoromethylpyridine derivatives (e.g., CAS 871826-12-9) often exhibit enhanced metabolic stability and lipophilicity due to the -CF₃ group .
Synthesis Complexity : highlights challenges in optimizing yields for trifluoromethylpyridine analogs, requiring precise reagent ratios (e.g., triethylamine, hexafluorophosphate salts) .
Pharmacological Potential: Pyridine-based amines are frequently explored in drug discovery for their BBB permeability and enzyme inhibition profiles (, Section A.3.5) .
Critical Limitations and Recommendations
- Evidence Gaps: None of the provided sources address this compound. Cross-referencing external databases (e.g., PubChem, SciFinder) is essential for accurate data.
- Methodological Consistency : Follow ICH guidelines () to ensure comparative studies include physicochemical stability, impurity profiles, and bioequivalence data .
- Experimental Validation : As per , supporting information such as NMR spectra and synthetic protocols must accompany claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


